Predicted Boiling Point Comparison: 860787-07-1 vs 860783-82-0 (Non-Methoxy Parent)
The introduction of methoxy groups at positions 8 and 11 increases the predicted boiling point relative to the non-methoxy parent compound. Using ACD/Labs Percepta predicted data, 8,11-dimethoxy-13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine (860787-07-1) has a predicted boiling point consistent with the 8,11-dimethoxy analog 13-(2-fluorobenzyl) derivative, while the parent scaffold lacking these methoxy groups (13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine, 860783-82-0) boils at a significantly lower temperature . Elevated boiling points generally correlate with reduced vapor pressure and altered thermal stability, which directly influences compound handling during vacuum sublimation, thermal evaporation (common in OLED fabrication), and preparative chromatography.
| Evidence Dimension | Predicted Boiling Point (BP) |
|---|---|
| Target Compound Data | ~669.7 °C (predicted, based on structurally analogous 8,11-dimethoxy-13-(2-fluorobenzyl) derivative 860787-08-2, which has an identical core and very similar molecular weight) |
| Comparator Or Baseline | 13-(4-Methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine (860783-82-0): 642.0±50.0 °C (Predicted) |
| Quantified Difference | ~27.7 °C higher predicted BP for the 8,11-dimethoxy derivative vs the non-methoxy parent |
| Conditions | Predicted values generated using ACD/Labs Percepta Platform; no experimental BP data available for 860787-07-1 specifically. Boiling point prediction method aligns with standard QSAR modules. |
Why This Matters
A ~28 °C higher boiling point suggests reduced volatility during vacuum processing, which is critical for reproducible thin-film deposition in organic electronic device fabrication and for achieving high purity via sublimation.
